molecular formula C11H10Cl2N2OS B2751976 4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine CAS No. 863001-27-8

4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine

Cat. No.: B2751976
CAS No.: 863001-27-8
M. Wt: 289.17
InChI Key: PWYYGVOYPDHUMM-UHFFFAOYSA-N
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Description

4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a morpholine ring attached to a dichlorobenzo[d]thiazole moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine typically involves the nucleophilic substitution reaction of 4,7-dichlorobenzo[d]thiazole with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzothiazole ring.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Electrophilic Substitution: The aromatic nature of the benzothiazole ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include morpholine and bases like triethylamine.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with morpholine yields this compound, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the thiazole ring.

Scientific Research Applications

4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interfere with the function of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in nucleophilic substitution reactions and contributes to its antimicrobial and anticancer activities .

Properties

IUPAC Name

4-(4,7-dichloro-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2OS/c12-7-1-2-8(13)10-9(7)14-11(17-10)15-3-5-16-6-4-15/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYYGVOYPDHUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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